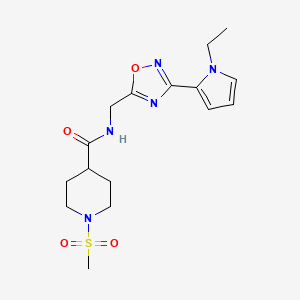

![molecular formula C20H22N2O3 B2504709 3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922109-47-5](/img/structure/B2504709.png)

3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

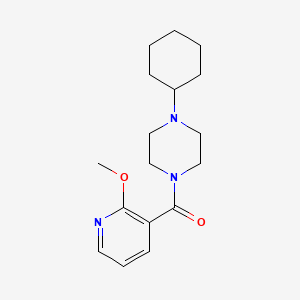

The compound 3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a chemical entity that appears to be related to dibenzo[b,f][1,4]oxazepin-11(10H)-ones, which are synthesized with electron-attracting substituents in position 2 by ring closure of the sodium salts of 2-halogeno-2'-hydroxy-benzanilides . The structure of this compound suggests it is a lactam with a dibenzo[b,f][1,4]oxazepin core, which is a seven-membered heterocycle containing nitrogen and oxygen atoms.

Synthesis Analysis

The synthesis of related compounds involves the ring closure of sodium salts of halogenated hydroxy-benzanilides. Specifically, the synthesis of dibenzo[b,f]-1,4-oxazepin-11(10H)-ones is described, which may be relevant to the synthesis of the compound . The reaction conditions and the presence of electron-attracting substituents are critical for the successful synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, has been analyzed using X-ray diffraction (XRD) studies. These studies reveal that compounds with a dioxazepin ring exhibit a high degree of nitrogen pyramidality in the O–N–O fragment . This structural feature could influence the reactivity and physical properties of the compound under analysis.

Chemical Reactions Analysis

The chemical reactions involving the dibenzo[b,f][1,4]oxazepin core can include ring closure, SMILES rearrangement, and hydrolysis under certain conditions . For instance, the lactam can be rearranged to the corresponding acid by heating with dilute caustic soda. These reactions are indicative of the reactivity of the oxazepin ring system and may provide insights into the potential chemical behavior of this compound.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. The crystal structure analysis suggests that similar compounds have distinct conformations that could affect their melting points, solubility, and stability . The presence of electron-attracting substituents and the degree of nitrogen pyramidality might also influence the compound's acidity, basicity, and susceptibility to nucleophilic attacks.

Scientific Research Applications

Synthesis and Photophysical Properties

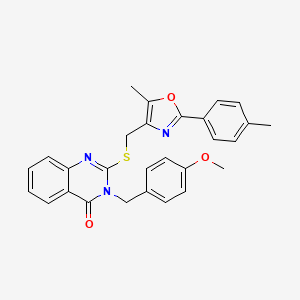

Research led by Petrovskii et al. (2017) focused on the synthesis and crystal structure of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to the query chemical, showcasing novel fused oxazapolycyclic skeletons. This study highlights the unique photophysical properties, including strong blue emission in dichloromethane, of these complex oxazapolyheterocycles (Petrovskii et al., 2017).

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, employing a structure closely related to the query compound. This research provides insight into the molecular structure, charge distribution, and potential for nonlinear optical (NLO) applications of these compounds, as confirmed through spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016).

Synthesis and Crystal Structure

Shtamburg et al. (2011) studied N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, which shares structural similarities with the query compound, focusing on its synthesis and crystal structure. This research highlights the conformational and structural properties of compounds with oxazepine and dioxazepin rings (Shtamburg et al., 2011).

Mechanism of Action

Target of Action

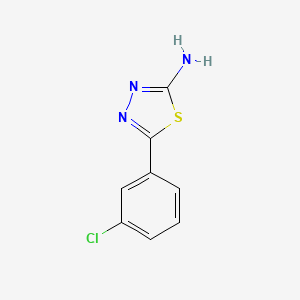

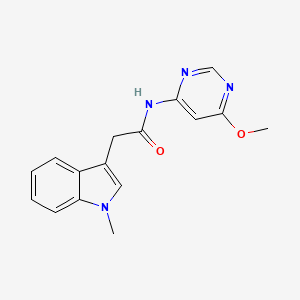

Both compounds contain an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for these compounds.

Mode of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its target. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compounds. Given the wide range of activities associated with indole derivatives, these compounds could potentially affect a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, if a compound targets a receptor involved in cell proliferation, it might have anticancer activity .

properties

IUPAC Name |

3,3-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-12-5-7-17-15(9-12)22-19(24)14-10-13(6-8-16(14)25-17)21-18(23)11-20(2,3)4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPXIKRKJBXZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)(C)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)